molecular formula C14H14O2S2 B1583365 Bis(4-methoxyphenyl) disulfide CAS No. 5335-87-5

Bis(4-methoxyphenyl) disulfide

Cat. No.: B1583365
CAS No.: 5335-87-5
M. Wt: 278.4 g/mol
InChI Key: PZQGLCGLPMWYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxyphenyl) disulfide: is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol . It is also known by other names such as 4,4’-dithiodianisole and p-methoxyphenyl disulfide . This compound is characterized by the presence of two methoxyphenyl groups connected by a disulfide bond. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl) disulfide can be synthesized through the oxidation of 4-methoxythiophenol using oxidizing agents such as hydrogen peroxide or iodine . The reaction typically involves the following steps:

  • Dissolve 4-methoxythiophenol in a suitable solvent such as ethanol or acetone .
  • Add the oxidizing agent slowly while maintaining the reaction mixture at a controlled temperature.
  • Stir the reaction mixture until the formation of this compound is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl) disulfide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.

    Reduction: It can be reduced to 4-methoxythiophenol using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new substituents are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols or amines in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-methoxythiophenol.

    Substitution: Various substituted disulfides or thiols.

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the three-dimensional structure of proteins. This compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds. This interaction can affect protein folding, stability, and function .

Comparison with Similar Compounds

  • Bis(4-chlorophenyl) disulfide
  • Bis(4-nitrophenyl) disulfide
  • Bis(4-methylphenyl) disulfide

Comparison: Bis(4-methoxyphenyl) disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility compared to other disulfides. For example, bis(4-chlorophenyl) disulfide has electron-withdrawing chlorine atoms, making it less reactive in nucleophilic substitution reactions. On the other hand, bis(4-methylphenyl) disulfide has electron-donating methyl groups, which can enhance its reactivity in certain reactions .

Properties

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQGLCGLPMWYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201514
Record name Disulfide, bis(4-methoxyphenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-87-5
Record name Disulfide, bis(4-methoxyphenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methoxyphenyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, bis(4-methoxyphenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(4-methoxyphenyl)disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-methoxyphenyl) disulfide
Reactant of Route 2
Reactant of Route 2
Bis(4-methoxyphenyl) disulfide
Reactant of Route 3
Reactant of Route 3
Bis(4-methoxyphenyl) disulfide
Reactant of Route 4
Reactant of Route 4
Bis(4-methoxyphenyl) disulfide
Reactant of Route 5
Reactant of Route 5
Bis(4-methoxyphenyl) disulfide
Reactant of Route 6
Reactant of Route 6
Bis(4-methoxyphenyl) disulfide
Customer
Q & A

Q1: How does Bis(4-methoxyphenyl) disulfide participate in dynamic systems alongside other chemical interactions?

A1: this compound (CAS Number: 15761-16-4) can engage in dynamic exchange reactions in conjunction with disulfide (S-S), imine (C=N), and coordinative (N-->metal) bonds. Research shows that a system containing this compound, bis(4-aminophenyl) disulfide, 2-formylpyridine, and metal ions (CuI or FeII) exhibits interplay between these dynamic linkages []. The presence of metal ions, specifically CuI and FeII, significantly impacted the equilibrium of disulfide exchange, favoring the formation of homo-disulfides over hetero-disulfides []. This highlights the potential of this compound to participate in complex systems where multiple dynamic interactions co-exist and influence each other.

Q2: What is the role of this compound in cyanide poisoning treatment?

A2: While this compound itself was not directly investigated as a cyanide antidote, structurally similar sulfur donors, including those with a 4-methoxyphenyl group, were explored for their potential to protect against cyanide toxicity []. These compounds are proposed to act by enhancing the conversion of cyanide to the less toxic thiocyanate, primarily facilitated by the enzyme rhodanese []. Further research is needed to elucidate the precise mechanisms and explore the potential of this compound and its derivatives in cyanide antidote development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.